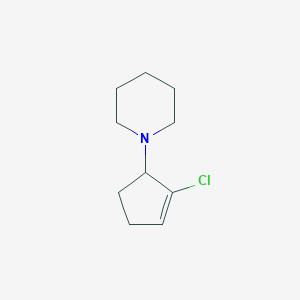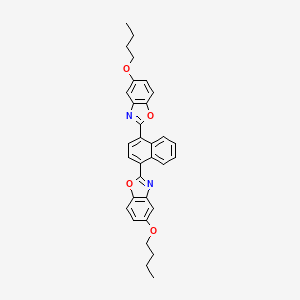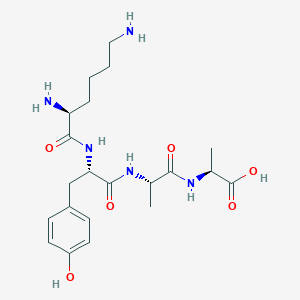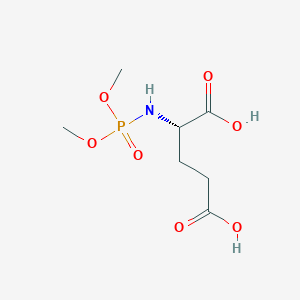
1-(2-Chlorocyclopent-2-en-1-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chlorocyclopent-2-en-1-yl)piperidine is a chemical compound that belongs to the class of piperidines, which are six-membered heterocyclic compounds containing one nitrogen atom. Piperidines are widely used in medicinal chemistry due to their diverse biological activities and are found in many pharmaceuticals and natural products .
Métodos De Preparación
The synthesis of 1-(2-Chlorocyclopent-2-en-1-yl)piperidine can be achieved through various synthetic routes. One common method involves the reaction of 2-chlorocyclopent-2-en-1-ylamine with piperidine under specific reaction conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for piperidine derivatives often involve the use of isolable iminium salts as versatile intermediates. These intermediates can be functionalized at the C2 and C3 positions of the piperidine backbone, enabling the synthesis of a wide range of piperidine derivatives .
Análisis De Reacciones Químicas
1-(2-Chlorocyclopent-2-en-1-yl)piperidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines or alcohols .
For example, the oxidation of this compound with potassium permanganate can lead to the formation of a corresponding ketone. Reduction with sodium borohydride can yield the corresponding alcohol. Substitution reactions with amines can result in the formation of amine derivatives .
Aplicaciones Científicas De Investigación
1-(2-Chlorocyclopent-2-en-1-yl)piperidine has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential biological activities, including antimicrobial and anticancer properties. In medicine, piperidine derivatives are explored for their therapeutic potential in treating various diseases .
In the pharmaceutical industry, piperidine derivatives are used in the development of drugs for conditions such as hypertension, depression, and pain management. The compound’s unique structure allows for the exploration of new chemical space, making it valuable for drug discovery and development .
Mecanismo De Acción
The mechanism of action of 1-(2-Chlorocyclopent-2-en-1-yl)piperidine involves its interaction with specific molecular targets and pathways. Piperidine derivatives are known to interact with various receptors and enzymes in the body, leading to their biological effects. For example, some piperidine compounds act as inhibitors of enzymes involved in neurotransmitter metabolism, while others may modulate receptor activity .
The exact molecular targets and pathways for this compound are still under investigation, but its structure suggests potential interactions with central nervous system receptors and enzymes .
Comparación Con Compuestos Similares
1-(2-Chlorocyclopent-2-en-1-yl)piperidine can be compared with other similar piperidine derivatives, such as piperine, piperidine-4-carboxamide, and N-(piperidine-4-yl)benzamide. These compounds share the piperidine core structure but differ in their substituents and biological activities .
Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.
Piperidine-4-carboxamide: Studied for its potential anticancer activity.
N-(piperidine-4-yl)benzamide: Investigated for its cytotoxic effects against cancer cells.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for research and development .
Propiedades
Número CAS |
205759-03-1 |
|---|---|
Fórmula molecular |
C10H16ClN |
Peso molecular |
185.69 g/mol |
Nombre IUPAC |
1-(2-chlorocyclopent-2-en-1-yl)piperidine |
InChI |
InChI=1S/C10H16ClN/c11-9-5-4-6-10(9)12-7-2-1-3-8-12/h5,10H,1-4,6-8H2 |
Clave InChI |
HEGDBVQJBRWNLF-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2CCC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Azabicyclo[3.2.1]octane-6-carbonitrile](/img/structure/B14247851.png)
![N-Benzyl-4-{2-[4-(methanesulfonyl)phenyl]-4-(3-methylphenyl)-1,3-thiazol-5-yl}-N-methylpyridin-2-amine](/img/structure/B14247862.png)
![7-{[tert-Butyl(dimethyl)silyl]oxy}-6,6-dimethyl-5-oxoheptanal](/img/structure/B14247867.png)

![Oxirane, [(2,3-dimethylphenoxy)methyl]-, (2S)-](/img/structure/B14247886.png)
![([1,1'-Biphenyl]-2-yl)(dibutyl)phosphane](/img/structure/B14247893.png)

![4-(2-{4-[Bis(3,4-dimethylphenyl)amino]phenyl}propan-2-yl)phenol](/img/structure/B14247905.png)

![[3-(Acetyloxy)-5-oxocyclopent-1-en-1-yl]acetic acid](/img/structure/B14247914.png)
![2,2'-Bithiophene, 5-(9,9'-spirobi[9H-fluoren]-2-yl)-](/img/structure/B14247917.png)

![1-(4-Bromophenyl)-2-[4-(octyloxy)phenyl]ethane-1,2-dione](/img/structure/B14247925.png)

